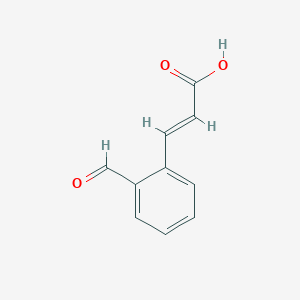

2-Formylcinnamic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(2-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUMNQBNEUJSSL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Formylcinnamic Acid

Direct Synthesis Approaches

Direct synthesis focuses on creating the target molecule in a straightforward manner from precursor compounds.

2-Formylcinnamic acid is recognized as a product of the photooxidation of naphthalene (B1677914) in the atmosphere. researchgate.netcaltech.edu This process involves the OH-initiated photooxidation of naphthalene, where ring-opening products are formed. researchgate.net One of the most abundant products of this reaction is 2-formylcinnamaldehyde, which is subsequently oxidized to form this compound. researchgate.net Studies have shown that while 2-formylcinnamaldehyde is distributed between both gaseous and particulate phases, this compound is found almost exclusively in the particle phase. researchgate.net The formation of this compound through this atmospheric pathway has been investigated and modeled using advanced computational methods. epa.gov

Beyond atmospheric formation, several laboratory methods exist for the synthesis of cinnamic acids, which can be adapted for this compound. Traditional methods include the Perkin reaction, Claisen condensation, and the Knoevenagel-Doebner condensation. researchgate.net

A more recent and direct synthesis route involves the reaction of aromatic aldehydes with aliphatic carboxylic acids in the presence of boron tribromide. researchgate.netmdpi.com This method utilizes 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine (B92270) as bases and N-methyl-2-pyrolidinone (NMP) as the solvent, with the reaction occurring at reflux temperatures of 180-190°C for 8-12 hours. researchgate.netmdpi.com This approach provides a one-pot direct synthesis that avoids intermediate steps, yielding moderate to high yields of the desired cinnamic acid. researchgate.net

Table 1: Reaction Conditions for Boron Tribromide-Mediated Synthesis

| Parameter | Condition |

|---|---|

| Reagent | Boron tribromide |

| Bases | 4-dimethylaminopyridine (4-DMAP), Pyridine (Py) |

| Solvent | N-methyl-2-pyrolidinone (NMP) |

| Temperature | 180-190°C (Reflux) |

| Time | 8-12 hours |

| Reactant Ratio | Aldehyde : Aliphatic Acid : BBr₃ : 4-DMAP : Py = 1 : 5.45 : 1.1 : 0.5 : 1.5 |

Data sourced from Chiriac et al., 2005. researchgate.net

Stereoselective Synthesis of this compound Esters

For applications requiring specific isomeric forms, stereoselective synthesis methods are crucial. The focus here is on producing esters of this compound with high control over the geometry of the double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and powerful method for the stereocontrolled synthesis of olefins, particularly for producing (E)-alkenes. wikipedia.orgconicet.gov.ar This reaction involves the use of stabilized phosphonate (B1237965) carbanions reacting with aldehydes or ketones. wikipedia.orgnih.gov For the synthesis of 2-aryl cinnamic acid esters, a versatile pathway utilizes the HWE olefination to achieve high stereoselectivity and excellent yields. organic-chemistry.org The process begins with the synthesis of 2-aryl-substituted phosphono acetates, which are then reacted with aldehydes in the presence of a base like DBU-LiCl in acetonitrile (B52724) to stereoselectively yield the (E)-2-aryl cinnamic esters. organic-chemistry.org The HWE reaction is favored for its ability to produce predominantly E-alkenes due to steric control in the formation of the intermediate oxaphosphetane. organic-chemistry.org

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for synthesizing cinnamic acids. wikipedia.orgorganicreactions.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst. wikipedia.orglongdom.org While historically significant, the Perkin reaction has notable limitations regarding stereoselectivity. It often requires high temperatures and tends to produce a mixture of (E) and (Z) stereoisomers, making it less suitable for applications where a specific isomer is required. organic-chemistry.org In contrast, the Horner-Wadsworth-Emmons reaction offers superior control, yielding predominantly the (E)-isomer. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of HWE and Perkin Reactions for Ester Synthesis

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Perkin Reaction |

|---|---|---|

| Primary Product | Predominantly (E)-alkenes wikipedia.org | Mixture of (E) and (Z) isomers organic-chemistry.org |

| Stereoselectivity | High organic-chemistry.org | Low to moderate organic-chemistry.org |

| Reaction Conditions | Milder conditions often possible | Requires elevated temperatures (e.g., 180°C) organic-chemistry.orgresearchgate.net |

| Reagents | Phosphonate carbanions, Aldehydes/Ketones wikipedia.org | Aromatic aldehydes, Acid anhydrides, Alkali salt base wikipedia.org |

| Byproducts | Water-soluble dialkylphosphate salts, easily removed wikipedia.org | Requires additional purification steps |

| Advantages | High yield, high stereoselectivity, applicable to sensitive substrates organic-chemistry.org | Historically established, useful for general cinnamic acid synthesis wikipedia.org |

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.combepls.com While specific green synthesis routes for this compound are not extensively documented, principles applied to general cinnamic acid synthesis can be considered. These approaches focus on using environmentally benign solvents, reducing waste, and improving atom economy. bepls.com

For instance, the Knoevenagel condensation, a method for producing cinnamic acids, can be performed under greener conditions. bepls.com This might involve using water as a solvent, which is a benign and safe choice. beilstein-journals.orgimist.ma Another green strategy is the use of safer, non-toxic reagents and catalysts. imist.ma The synthesis of cinnamic acid from Cinnamon cassia oil has been demonstrated using water as the solvent and avoiding toxic oxidants, showcasing a sustainable approach. mdpi.com Such principles, including the use of renewable feedstocks and designing for energy efficiency, could be adapted to develop more environmentally friendly syntheses of this compound. pandawainstitute.com

Catalytic Methods in this compound Production

The industrial production and laboratory synthesis of this compound and its derivatives are increasingly benefiting from the development of sophisticated catalytic methodologies. These methods offer significant advantages over classical synthetic routes, including enhanced reaction efficiency, greater selectivity, and milder reaction conditions, which align with the principles of green chemistry. Transition-metal catalysis, in particular, has emerged as a powerful tool for the construction of the carbon-carbon double bond characteristic of the cinnamic acid framework.

One of the most prominent and versatile catalytic strategies applicable to the synthesis of this compound is the Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. wikipedia.org For the specific synthesis of this compound, this would entail the reaction of a 2-halobenzaldehyde (such as 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde) with acrylic acid or its esters. google.comrug.nl

The catalytic cycle of the Heck reaction is well-established and involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step regenerates the palladium catalyst and yields the desired substituted alkene product. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's outcome and efficiency. While early iterations of the Heck reaction often employed phosphine (B1218219) ligands, research has also explored the use of ligandless catalysts, such as palladium acetate (B1210297) or palladium on carbon, particularly for reactive substrates. rug.nl The use of solid-supported catalysts is also an area of interest as it simplifies catalyst recovery and reuse. google.com

Recent advancements have focused on developing more active and stable catalyst systems, including palladacycles and catalysts with bulky electron-rich ligands, which can facilitate the reaction with less reactive aryl chlorides. rug.nl The reaction conditions for Heck-type couplings can be tailored to the specific substrates, with temperatures typically ranging from ambient to elevated temperatures. google.com

Beyond the Heck reaction, other catalytic methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer stereoselective pathways to cinnamic acid esters, which can then be hydrolyzed to the corresponding carboxylic acids. organic-chemistry.org This multi-step approach provides excellent control over the geometry of the double bond, predominantly yielding the (E)-isomer. organic-chemistry.org

Furthermore, biocatalytic approaches using enzymes like cytochrome P450 monooxygenases have been investigated for the selective oxidation of substituted cinnamic acids. rsc.org While not a direct synthesis of the parent this compound, these methods highlight the potential of enzymatic catalysis for the functionalization of the cinnamic acid scaffold. Photocatalytic methods using titanium dioxide have also been explored for the transformation of cinnamic acid derivatives. researchgate.net

The following table summarizes key aspects of the Mizoroki-Heck reaction as a representative catalytic method for the potential synthesis of this compound, based on findings from related syntheses of cinnamic acid derivatives.

Table 1: Overview of Mizoroki-Heck Reaction Parameters for Cinnamic Acid Synthesis

| Parameter | Description | Examples from Literature |

|---|---|---|

| Catalyst | The palladium source that facilitates the C-C bond formation. | Palladium(II) acetate (Pd(OAc)2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Palladium on carbon (Pd/C), Palladacycles. wikipedia.orgrug.nl |

| Ligand | A compound that coordinates to the metal center, influencing its reactivity and stability. | Triphenylphosphine, Tri-tert-butylphosphine, Phosphine-free systems. wikipedia.org |

| Aryl Halide | The aromatic substrate providing the substituted phenyl group. | 2-Iodobenzaldehyde, 2-Bromobenzaldehyde. rug.nl |

| Alkene | The substrate that forms the double bond with the aryl group. | Acrylic acid, Methyl acrylate, Ethyl acrylate. rug.nl |

| Base | A reagent to neutralize the hydrogen halide formed during the reaction. | Triethylamine (Et3N), Potassium carbonate (K2CO3). wikipedia.orgresearchgate.net |

| Solvent | The medium in which the reaction is conducted. | Acetonitrile (CH3CN), N,N-Dimethylformamide (DMF), Water. organic-chemistry.orgrug.nl |

| Temperature | The reaction temperature required for efficient conversion. | 35-190 °C, depending on the reactivity of the substrates and catalyst system. google.comrug.nl |

Chemical Reactivity and Transformation Pathways of 2 Formylcinnamic Acid

Photoreactions and Photodimerization Processes

In the crystalline state, 2-formylcinnamic acid, like other cinnamic acid derivatives, undergoes [2+2] photocycloaddition reactions. This solid-state reactivity is a topochemical process, meaning the outcome of the reaction is governed by the arrangement of the molecules in the crystal lattice.

Water-Participation in Crystalline-State Photodimerization

The presence of water can play a significant role in the crystalline-state photodimerization of substituted cinnamic acids. In a study on the closely related p-formylcinnamic acid, it was observed that the photodimerization in the crystalline state proceeds with the incorporation of water to yield a monohydrated dimer crystal researchgate.net. This suggests that water molecules can be integrated into the crystal lattice of the dimer during the photoreaction. It is plausible that this compound exhibits similar behavior, with water molecules potentially mediating intermolecular interactions that influence the packing of the monomer and the subsequent dimerization process.

Formation of Dimeric Products (e.g., 4,4'-diformyl-β-truxinic acid, α-truxillic acid type dimers)

The photodimerization of cinnamic acids typically yields cyclobutane (B1203170) derivatives known as truxillic and truxinic acids, which are stereoisomers. The specific isomer formed is dependent on the crystalline packing of the monomer. α-Truxillic acids are head-to-tail dimers, while β-truxinic acids are head-to-head dimers. For this compound, the expected photodimerization products would be derivatives of these structures, such as 4,4'-diformyl-β-truxinic acid or an α-truxillic acid type dimer. The substitution pattern on the phenyl ring dictates the specific nomenclature of the resulting dimer. The formation of such dimers is a common feature of cinnamic acids and their derivatives when subjected to UV irradiation in the solid state.

Solid-State Photoreactivity and Loss of Crystallinity

The solid-state photoreactivity of formyl-substituted cinnamic acids can be influenced by the presence of water. For p-formylcinnamic acid, photoirradiation of its crystals in the absence of water leads to the formation of a water-free amorphous dimer researchgate.net. This indicates that the crystalline order of the reactant is lost during the dimerization process when water is not present to template the formation of a crystalline product. This loss of crystallinity suggests that the significant molecular rearrangement required for dimerization disrupts the long-range order of the crystal lattice, resulting in an amorphous solid. A similar loss of crystallinity can be anticipated for this compound under anhydrous conditions.

Spectroscopic Characterization of Photoreaction Mechanisms

The mechanisms of photodimerization reactions in cinnamic acids are often elucidated using various spectroscopic techniques. Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is particularly powerful for monitoring the changes in molecular structure during the reaction. For instance, the disappearance of the C=C stretching vibration of the acrylic acid moiety and the appearance of new bands corresponding to the cyclobutane ring are indicative of the dimerization process. Electronic spectroscopy (UV-Vis) can be used to follow the consumption of the monomer, which typically has a strong absorption band associated with the conjugated system. These spectroscopic methods provide valuable insights into the kinetics and mechanism of the solid-state photoreaction.

Cyclization Reactions Involving this compound

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group in ortho positions, provides the potential for intramolecular cyclization reactions to form heterocyclic structures.

Intramolecular Cyclization Pathways

While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the provided search results, the molecular structure strongly suggests the potential for the formation of an isocoumarin derivative. Isocoumarins are a class of lactones that can be synthesized through the cyclization of ortho-substituted benzoic acids. In the case of this compound, an intramolecular reaction between the carboxylic acid and the aldehyde, likely preceded by the reduction of the acrylic double bond or isomerization, could lead to the formation of a 3-substituted isocoumarin. The reaction would involve the nucleophilic attack of the carboxylate onto the electrophilic aldehyde carbon, followed by dehydration to form the lactone ring. The specific conditions required to effect this transformation, such as the use of acid or base catalysts or specific reagents, would determine the feasibility and efficiency of this cyclization pathway.

Formation of Fused Ring Systems

The strategic positioning of the aldehyde and the acrylic acid moieties on the benzene (B151609) ring in this compound makes it a prime precursor for intramolecular cyclization reactions, leading to the synthesis of various fused-ring systems. These reactions are fundamental in building complex molecular architectures from simpler starting materials.

One of the key transformations is the formation of coumarins. While many methods for coumarin synthesis require starting materials with a pre-installed phenol group, oxidative cyclization of cinnamic acid derivatives presents a more direct route. For instance, photocatalytic oxidative cyclization of cinnamic acids can yield coumarins. rsc.org Although specific studies detailing this reaction for the 2-formyl derivative are not abundant, the general mechanism involves an intramolecular attack, often facilitated by an acid or a photocatalyst, where the carboxylic acid group (or its activated form) interacts with the aromatic ring, which is activated by the formyl group, leading to the formation of a lactone.

Furthermore, the general principles of synthesizing fused-ring systems often involve creating conditions for intramolecular bond formation. The presence of both an electrophilic center (the aldehyde carbon) and nucleophilic potential (the enolate of the carboxylic acid or the double bond) within the same molecule allows for various acid- or base-catalyzed cyclizations to form bicyclic or more complex polycyclic compounds. core.ac.ukthieme.delibretexts.org For example, reactions that proceed via ortho-quinone methide intermediates are known to produce fused-ring flavonoid systems through inverse electron-demand Diels-Alder reactions. rsc.org The reactivity of this compound can be harnessed in similar ways to construct novel heterocyclic frameworks.

Decarboxylation Studies of Formylcinnamic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org This transformation is a key step in various synthetic pathways and biosynthetic processes. For cinnamic acids, decarboxylation typically involves the removal of the carboxylic acid group to form a styrene derivative. The efficiency and conditions of this reaction are highly dependent on the substituents present on the aromatic ring. rsc.org

Generally, the decarboxylation of carboxylic acids is a slow process but can be facilitated by the presence of an electron-withdrawing group at the β-position, as seen in β-keto acids which decarboxylate readily upon heating. wikipedia.orgmasterorganicchemistry.com While this compound is not a β-keto acid, the electronic properties of the formyl group influence the stability of potential intermediates.

Studies on substituted cinnamic acids, such as 4-hydroxycinnamic acids, show that they can be decarboxylated to form 4-vinylphenols, often requiring catalysts or elevated temperatures. nih.gov Catalyst-free decarboxylation of hydroxy-substituted cinnamic acids has been achieved at high temperatures, with the reaction proceeding through a proposed mechanism involving hydrogen transfer and the release of CO₂. nih.gov It is plausible that formylcinnamic acids could undergo decarboxylation under similar thermal conditions.

Additionally, decarboxylative functionalization is an emerging area where the carboxyl group is replaced by another functional group, not just a hydrogen atom. These reactions often proceed under metal-catalyzed or metal-free conditions, for instance, using hypervalent iodine reagents. rsc.org

| Substrate Example | Condition | Product Example | Reference |

| p-Coumaric acid | DMF, 160°C | 4-Vinylphenol | nih.gov |

| Ferulic acid | DMF, 160°C | 4-Vinylguaiacol | nih.gov |

| Caffeic acid | DMF, 160°C | 4-Vinylcatechol | nih.gov |

Reactions with Inorganic and Organic Reagents

The reactivity of this compound is dictated by its three functional groups, each of which can interact with a range of inorganic and organic reagents.

Carboxylic Acid Group: The carboxyl group can undergo standard reactions such as esterification and amidation. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions. Amidation involves converting the carboxylic acid into a more reactive derivative, like an acid chloride or anhydride, followed by reaction with an amine. beilstein-journals.org For example, cinnamic acids can be converted to amides using reagents like isobutyl chloroformate to form a mixed anhydride intermediate. beilstein-journals.org

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can be oxidized or reduced. It can react with nucleophiles like Grignard reagents or organolithium compounds. The aldehyde can also participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds. wikipedia.org

Alkene Group: The carbon-carbon double bond can undergo various addition reactions. For example, it can be hydrogenated to a single bond using catalysts like palladium on carbon (Pd/C). It is also susceptible to electrophilic addition by halogens (e.g., Br₂) or hydrogen halides (e.g., HBr). Furthermore, photochemical [2+2] cycloaddition reactions can lead to the formation of cyclobutane rings (truxinic acids), although this often results in a mixture of products in solution. digitellinc.com

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.me The this compound scaffold offers multiple sites for such modifications.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent (Ag₂O). fiveable.me This would transform this compound into phthalaldehydic acid's α,β-unsaturated carboxylic acid derivative.

Reduction: Both the aldehyde and carboxylic acid groups can be reduced.

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid and alkene intact.

A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would reduce both the aldehyde and the carboxylic acid to primary alcohols. fiveable.me

Selective reduction of the carboxylic acid in the presence of the aldehyde is challenging but can sometimes be achieved using reagents like borane (BH₃), which preferentially reduces carboxylic acids over some other carbonyls. fiveable.me

Alkene Transformations: The alkene double bond can be converted to other functional groups.

Epoxidation: Using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) would convert the alkene into an epoxide. fiveable.me

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) would yield a vicinal diol. fiveable.me

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup would cleave the double bond, yielding two carbonyl compounds. fiveable.me

These interconversions allow for the synthesis of a wide array of derivatives from the this compound starting material, highlighting its utility as a versatile building block in synthetic chemistry.

Derivatives and Analogues of 2 Formylcinnamic Acid

Synthesis of Novel 2-Formylcinnamic Acid Derivatives

The reactivity of the carboxyl, aldehyde, and phenyl ring moieties of this compound allows for the synthesis of a wide array of novel derivatives. Standard organic reactions can be employed to modify these functional groups, leading to esters, amides, halogenated compounds, and molecules bearing diverse substituents.

The carboxylic acid group of this compound is a prime target for derivatization to form esters and amides. These reactions are typically achieved through condensation reactions with alcohols or amines, respectively. To facilitate these transformations, activating agents are often employed to convert the carboxylic acid into a more reactive intermediate.

Common methods for synthesizing ester and amide derivatives from carboxylic acids, which are applicable to this compound, include:

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-formylcinnamoyl chloride can then readily react with various alcohols or amines to yield the corresponding esters or amides.

Carbodiimide Coupling: Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are widely used to couple carboxylic acids with amines or alcohols. nih.gov This method often includes additives like 1-hydroxybenzotriazole (B26582) (HOBT) to improve efficiency and reduce side reactions. nih.gov

Uronium-based Coupling: Coupling reagents like O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are highly effective for amide bond formation under mild conditions. mdpi.com

A series of cinnamic acid amides and esters have been synthesized using these established methods, demonstrating the broad applicability of these techniques. nih.gov While amides often exhibit potent antioxidant activities, esters have shown strong inhibitory effects against certain enzymes. nih.gov

Table 1: Common Reagents for Ester and Amide Synthesis

| Derivative Type | Reagent Class | Example Reagents |

| Esters | Acid Chlorides, Carbodiimides | Thionyl chloride (SOCl₂), EDC |

| Amides | Carbodiimides, Uronium salts | EDC/HOBT, HBTU, BOP |

Introducing halogen atoms (F, Cl, Br, I) onto the aromatic ring of this compound can significantly alter its electronic properties and biological activity. Halogenation can be achieved through electrophilic aromatic substitution reactions. For instance, bromination of cinnamic acid derivatives has been successfully carried out using bromine in a solvent like glacial acetic acid. mdpi.com The position of halogenation on the phenyl ring is directed by the existing substituents. Enzymatic methods, such as using chloroperoxidase, have also been explored for the halogenation of cinnamic acid, offering a greener alternative to traditional chemical methods. semanticscholar.org

The aromatic ring of this compound can be further functionalized by introducing various electron-donating or electron-withdrawing groups.

Methoxyl Groups: The presence of methoxy (B1213986) groups on the phenyl ring is a common feature in many naturally occurring cinnamic acid analogues, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid). jocpr.com These electron-donating groups can increase the antioxidant potential of the molecule. nih.gov Synthesis of methoxylated derivatives can be achieved by starting with appropriately substituted benzaldehydes in a Knoevenagel-Doebner condensation or Perkin reaction. nih.govjocpr.com

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, can significantly impact the molecule's reactivity and biological profile. nih.gov The presence of a strong electron-withdrawing group on the phenyl ring has been shown to enhance the antifungal and anti-tubercular activity of some cinnamic acid derivatives. nih.gov These groups are typically introduced using standard nitration or Sandmeyer reactions on a precursor aniline (B41778) derivative.

Structural Modifications and their Synthetic Implications

Modifications to the core structure of this compound extend beyond simple derivatization and can lead to complex molecular architectures. These modifications can target the alkene double bond, the aldehyde, or involve cyclization reactions.

The cinnamic acid skeleton is a versatile scaffold for structural modification. mdpi.com The double bond can undergo reactions such as hydrogenation to produce a saturated side chain or cycloaddition reactions. For example, upon exposure to UV light, cinnamic acids can undergo a [2+2] cycloaddition to form truxillic acids, a reaction influenced by the crystal packing of the solid-state material. researchgate.net

The presence of the ortho-formyl group alongside the acrylic acid chain in this compound creates opportunities for intramolecular cyclization reactions. This arrangement is conducive to forming heterocyclic systems, such as coumarins or quinolones, under appropriate reaction conditions, thereby expanding the synthetic utility of this compound.

Natural Occurrence of this compound Analogues

While this compound itself is not commonly reported as a natural product, the broader family of cinnamic acids and their derivatives are widespread in the plant kingdom. mdpi.com These compounds are key intermediates in the phenylpropanoid pathway, which is responsible for the biosynthesis of thousands of plant secondary metabolites. nih.gov

Notable naturally occurring analogues of cinnamic acid include:

p-Coumaric acid: Hydroxylated at the para-position of the phenyl ring. mdpi.com

Caffeic acid: Contains two hydroxyl groups (3,4-dihydroxy) on the phenyl ring. It is one of the most predominant hydroxycinnamic acids in fruits. mdpi.com

Ferulic acid: A methoxylated derivative of caffeic acid (4-hydroxy-3-methoxy), it is one of the most abundant phenolic compounds in the cell walls of plants like grains. mdpi.com

Sinapic acid: Contains two methoxy groups and one hydroxyl group on the phenyl ring. mdpi.com

These hydroxycinnamic acids are rarely found in their free form in nature; instead, they are often present as esters or glycosides. mdpi.commdpi.com For example, a large class of natural products known as cinnamic acid sugar ester derivatives (CASEDs) feature a cinnamic acid moiety linked to a sugar skeleton through an ester bond. mdpi.com This highlights nature's strategy of using the cinnamic acid scaffold to generate a vast diversity of molecules.

Advanced Analytical and Spectroscopic Characterization of 2 Formylcinnamic Acid and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. jeol.com For the analysis of 2-Formylcinnamic acid and its derivatives, which may have limited volatility due to the presence of the carboxylic acid group, derivatization is often a necessary step to enhance their amenability to GC analysis. chromatographyonline.comresearchgate.net Common derivatization methods include silylation or esterification of the carboxylic acid group. researchgate.netjfda-online.com

The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. jeol.com The mass spectrometer then ionizes the eluted compounds, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. jeol.com

In the context of product analysis, GC-MS can be used to identify and quantify the products of reactions involving this compound. For instance, in studies of the photodimerization of cinnamic acid derivatives, GC-MS can be employed to analyze the reaction mixture and identify the various cyclobutane (B1203170) products formed. While specific GC-MS data for this compound is not extensively documented in publicly available literature, the analysis of related compounds like benzoic acid derivatives provides a framework for what to expect. nist.gov The mass spectra of these compounds are characterized by fragmentation patterns that can reveal the structure of the molecule.

Table 1: Potential GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Non-polar capillary column (e.g., polymethylsiloxane with 5% phenyl groups) |

| Injector Temperature | 270-280 °C |

| Oven Temperature Program | Ramped, e.g., 150 °C to 270 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table presents hypothetical yet typical parameters based on the analysis of similar compounds.

High-Performance Liquid Chromatography/High-Resolution Multi-stage Tandem Mass Spectrometry (HPLC/HRMSn) for Lignin (B12514952) Degradation Products and Carboxylic Acid Functionality

High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Multi-stage Tandem Mass Spectrometry (HPLC/HRMSn) is an indispensable tool for analyzing complex mixtures, such as those resulting from lignin degradation. nih.gov Lignin depolymerization can yield a wide array of aromatic compounds, including phenolic aldehydes and carboxylic acids like this compound. nih.govresearchgate.net

HPLC separates these compounds based on their polarity and affinity for the stationary phase, with reversed-phase columns being commonly used. researchgate.net The high-resolution mass spectrometer provides accurate mass measurements, enabling the determination of elemental compositions for the parent and fragment ions. Tandem mass spectrometry (MSn) allows for the sequential fragmentation of ions, providing detailed structural information.

For the analysis of the carboxylic acid functionality, derivatization can be employed to enhance ionization efficiency and chromatographic retention. Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) can react with carboxylic acids to form derivatives that are readily analyzed by HPLC-MS. nih.gov This approach allows for the sensitive and selective determination of carboxylic acids in complex samples. nih.govpsu.edu

Table 2: HPLC/HRMSn for the Analysis of Lignin Degradation Products

| Analytical Aspect | Technique and Findings |

|---|---|

| Separation | 2D-Liquid Chromatography (GPC-HPLC) can separate bio-aromatics by molecular weight and polarity. nih.gov |

| Detection | UV/Vis and High-Resolution Mass Spectrometry provide structural and molecular weight information. nih.gov |

| Carboxylic Acid Analysis | Derivatization with fluorescent labeling reagents followed by HPLC offers high sensitivity for carboxylic acids. psu.edu |

| Identification | On-line HPLC-DAD-APCI-MS can identify unknown carboxylic acid and aldehyde derivatives based on molecular mass and fragmentation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. omicsonline.orgslideshare.netweebly.com

Solid-state 13C NMR is particularly useful for characterizing the structure of crystalline and amorphous solids. mst.edunih.gov For derivatives of this compound, such as p-formyl-trans-cinnamic acid, solid-state 13C NMR has been instrumental in revealing structural disorder. cardiff.ac.uk In the β polymorph of p-formyl-trans-cinnamic acid, the high-resolution solid-state 13C NMR spectrum showed two distinct peaks for the formyl carbon, while other carbons in the molecule only exhibited single peaks. cardiff.ac.uk This observation indicated that the formyl group is disordered between two different orientations in the crystal structure, with the rest of the molecule remaining ordered. cardiff.ac.uk Integration of these peaks revealed the relative populations of the two orientations to be approximately 69% and 31%. cardiff.ac.uk

NMR spectroscopy is crucial for determining the stereochemistry of the cyclobutane ring in the photodimers of cinnamic acid derivatives. oup.comrhhz.net The configuration of the cyclobutane ring in dimers like α-truxillic and β-truxinic acids can be determined by analyzing the chemical shifts and coupling constants of the cyclobutane protons in the 1H NMR spectrum. oup.comresearchgate.net For example, the configuration of the cyclobutane ring of 2,4-di(p-formyl)-α-truxillic acid was confirmed by comparing the shape and midpoint of the symmetrical spin patterns of the cyclobutane protons with those of known truxillic and truxinic acids. oup.com 2D NMR techniques such as COSY and NOESY can provide further confirmation of the stereochemical assignments. nih.govlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.eduyoutube.com The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aldehyde functional groups.

The carboxylic acid group gives rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and an intense C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹. lumenlearning.comlibretexts.org The C-O stretch of the carboxylic acid appears in the 1320-1210 cm⁻¹ region. lumenlearning.comlibretexts.org The aldehyde group exhibits a characteristic C-H stretch around 2720 cm⁻¹ and a C=O stretch that for α,β-unsaturated aldehydes appears in the 1710-1685 cm⁻¹ range. lumenlearning.comlibretexts.org The presence of two different crystalline forms (polymorphs) of p-formylcinnamic acid, the β and γ forms, has been shown to give rise to different IR spectra, particularly in the absorption peaks related to the carboxylic acid residue (940, 990, and 1210-1230 cm⁻¹). oup.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Carboxylic Acid | 3300-2500 | O-H Stretch (broad) |

| 1760-1690 | C=O Stretch | |

| 1320-1210 | C-O Stretch | |

| Aldehyde | ~2720 | C-H Stretch |

| 1710-1685 | C=O Stretch (α,β-unsaturated) | |

| Alkene | 1680-1640 | C=C Stretch |

Data compiled from general IR correlation tables. lumenlearning.comlibretexts.org

X-ray Diffraction for Crystalline State Analysis and Polymorphism Studies

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid and for identifying different polymorphic forms. americanpharmaceuticalreview.comresearchgate.net For cinnamic acid and its derivatives, polymorphism is a well-known phenomenon, with different crystal packing arrangements leading to different photoreactivities. researchgate.netresearchgate.net

Studies on p-formylcinnamic acid have identified two crystalline modifications, a photo-active β-form and a photostable γ-form, which exhibit distinct X-ray diffraction patterns. oup.com The β-form shows diffraction peaks at 17.2° and 26.6° (2θ), while the γ-form has peaks at 16.9°, 19.3°, 23.6°, 25.4°, 26.8°, and 28.7° (2θ). oup.com The crystal structure of the β polymorph of p-formyl-trans-cinnamic acid has been successfully determined from powder XRD data, a process that can be assisted by information from solid-state NMR. cardiff.ac.uk The photodimerization of p-formylcinnamic acid in the crystalline state can lead to the formation of 4,4′-diformyl-β-truxinic acid, and the crystallinity of the resulting dimer can be influenced by the presence of water during the reaction. oup.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Formylcinnamic acid |

| p-formyl-trans-cinnamic acid |

| Cinnamic acid |

| 2,4-di(p-formyl)-α-truxillic acid |

| 4,4′-diformyl-β-truxinic acid |

| α-truxillic acid |

| β-truxinic acid |

| Benzoic acid |

Electronic Absorption and Emission Spectroscopy for Electron-Phonon Coupling Studies

Electronic absorption and emission spectroscopy serve as powerful, non-invasive tools for investigating the interplay between electronic transitions and lattice vibrations (phonons) in molecular solids. The characteristics of absorption and fluorescence spectra, such as band shape, width, and the energy difference between the absorption and emission maxima (Stokes shift), can provide significant insights into the strength of electron-phonon coupling. In the context of cinnamic acid derivatives, these spectroscopic techniques have been pivotal in elucidating the mechanisms of solid-state photoreactions, where the coupling between the electronic excited state and lattice phonons can dictate the reactivity and the reaction pathway.

While specific, detailed studies focusing solely on the electron-phonon coupling in this compound are not extensively documented in the surveyed literature, the principles can be effectively illustrated through research on its close positional isomer, p-formylcinnamic acid (p-FCA). Studies on crystalline p-FCA have demonstrated that electronic spectroscopy is a key method for probing such interactions. The observation of broad and structureless absorption and emission bands in the solid-state spectra of the p-FCA monomer is a strong indicator of significant electron-phonon coupling. biosynth.comnih.gov This broadening arises because the electronic transition is coupled to a continuum of lattice vibrational modes, smearing out the fine vibronic structure that might be observable in the gas phase or in a rigid, non-interacting environment.

In a typical study, the solid-state absorption spectrum of the monomer is recorded first. For instance, polycrystalline films of p-FCA exhibit a broad absorption band with a maximum (λmax) around 300 nm. biosynth.com Upon photoirradiation, this monomer undergoes dimerization, leading to a new chemical species with different electronic properties. The resulting dimer shows a blue-shifted absorption maximum, for example, at 260 nm. biosynth.com

Fluorescence emission spectroscopy provides complementary information. The emission from the photo-product of p-FCA dimerization appears as a new, structureless band with its maximum (λmax) at approximately 390 nm. biosynth.com The significant Stokes shift, which is the difference in energy between the absorption maximum of the reactant and the emission maximum of the product, and the broad, featureless nature of these bands in the solid state, collectively point towards strong exciton-phonon coupling within the crystal lattice. biosynth.comnih.gov This coupling is crucial as it facilitates the molecular rearrangements necessary for the photodimerization reaction to proceed in the crystalline state.

Although the precise absorption and emission maxima for this compound may differ from its para-isomer due to the different substitution pattern on the benzene (B151609) ring affecting the electronic distribution, the general spectroscopic characteristics indicative of electron-phonon coupling are expected to be similar. A broad, structureless character in its solid-state absorption and emission spectra would likewise suggest a strong coupling between its electronic excited states and the phonon modes of the crystal.

Illustrative Spectroscopic Data for a Formylcinnamic Acid Isomer

The following table presents spectroscopic data for p-formylcinnamic acid and its photodimerization product, which illustrates the typical data obtained in such studies. It is important to note that this data is for the para (4-formyl) isomer and serves as a reference to understand the spectroscopic principles.

| Compound/Species | Matrix | λmax (Absorption) | λmax (Emission) | Spectroscopic Feature | Implication |

| p-Formylcinnamic Acid (monomer) | Solid Film | ~300 nm biosynth.com | Not Reported | Broad, structureless absorption band biosynth.comnih.gov | Strong electron-phonon coupling in the monomer crystal biosynth.comnih.gov |

| p-Formylcinnamic Acid Dimer | Solid Film | ~260 nm biosynth.com | ~390 nm biosynth.com | Broad, structureless emission band biosynth.com | Indicates strong coupling in the product state and a significant change in electronic structure upon dimerization. |

This illustrative data underscores how electronic absorption and emission spectroscopy can be applied. The analysis of the spectral band shapes and positions for this compound and its derivatives would be a critical step in characterizing their photophysical behavior and the role of electron-phonon coupling in any potential solid-state reactivity.

Mechanistic Investigations of Biological Activities of 2 Formylcinnamic Acid Derivatives

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in medicinal chemistry for identifying the key chemical features of a molecule that are responsible for its biological effects. For 2-formylcinnamic acid derivatives, these studies have elucidated how modifications to the core structure influence their efficacy against various pathogens and diseases.

Impact of Substituent Nature and Position on Biological Efficacy

The type and placement of substituents on the phenyl ring of cinnamic acid derivatives play a pivotal role in their biological activity. The presence of an acrylic acid group and a benzene (B151609) ring allows for various modifications, leading to derivatives with enhanced or diminished efficacy. nih.gov For instance, the substitution pattern on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. researchgate.net

In the context of anticancer activity, the number and position of hydroxyl groups on the aromatic ring are critical. uc.pt Studies on caffeic and gallic acid esters, which are structurally related to cinnamic acid, have shown that an increase in the number of hydroxyl groups can lead to greater cytotoxicity against cancer cells. uc.pt Furthermore, the lipophilicity of the molecule, often modified by changing the length of an ester side chain, also influences its ability to be incorporated into cells and exert its effect. uc.pt

The following table summarizes the impact of various substituents on the biological activities of cinnamic acid derivatives:

| Substituent/Modification | Impact on Biological Activity | Reference |

| Hydroxyl group number | Increased number often enhances anticancer and antioxidant activity. | uc.ptnih.gov |

| Ester side chain length | Affects lipophilicity and cellular uptake. | uc.pt |

| Electron-donating groups | Can influence antitubercular activity. | nih.gov |

| Halogen substituents | Position and number can enhance tyrosinase inhibition. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antitubercular Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Several QSAR studies have been performed on cinnamic acid derivatives to understand their potential as antitubercular agents against Mycobacterium tuberculosis. semanticscholar.orgnih.gov

These models have revealed that the antitubercular activity of cinnamic acid derivatives is not significantly dependent on their lipophilicity. semanticscholar.org Instead, geometrical and electronic properties of the molecules appear to be the most influential factors. semanticscholar.org A QSAR model developed through multiple linear regression analysis successfully predicted the antitubercular activity of a set of 29 cinnamic acid derivatives, highlighting the importance of these structural features. semanticscholar.org Such models are invaluable for designing new compounds with improved activity against tuberculosis, a disease for which new and more effective drugs are urgently needed. semanticscholar.org QSAR studies indicate that parameters like dipole energy and heat of formation are well-correlated with anti-tubercular activity. nih.gov

SAR in Antifungal Activity, including Minimal Structural Requirements

Structure-activity relationship studies have also been instrumental in defining the antifungal properties of cinnamic acid derivatives. nih.gov Research focusing on their activity against various Aspergillus species has helped to propose a model for the minimal structural requirements for the antifungal effect. nih.gov

One study of 22 related cinnamic acid derivatives identified (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid as a particularly potent compound against A. niger, with efficacy comparable to the standard antifungal drug miconazole. nih.gov This highlights the importance of specific substitutions on the phenyl ring for potent antifungal action. While the core cinnamic acid structure provides a foundation, the presence and nature of these substitutions are key determinants of activity.

Role of Electron-Withdrawing Groups in Anti-leishmanicidal Activity

The anti-leishmanicidal activity of certain compounds has been shown to be influenced by the presence of electron-withdrawing groups. In a study of chloralin analogs, a correlation was observed between the strength of the electron-withdrawing group and the in vitro activity against Leishmania promastigotes. researchgate.net The most active compound in this study contained two nitro (NO2) groups, which are very strong electron-withdrawing substituents. researchgate.net Replacing a nitro group with a sulfonic acid (SO2H) group, which is less electron-withdrawing, resulted in a significant loss of anti-leishmanicidal activity. researchgate.net This suggests that creating electron-deficient sites within the molecule can enhance its ability to combat the parasite. researchgate.net

Influence of Hydroxyl and Methoxy (B1213986) Groups on Antibacterial Activity

The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring of cinnamic acid derivatives can significantly impact their antibacterial properties. Generally, hydroxyl groups are known to enhance the antioxidant and antimicrobial activities of phenolic compounds. nih.gov Dihydroxy derivatives often exhibit stronger antioxidant activity than monohydroxy derivatives due to their increased capacity to scavenge free radicals. nih.gov

In the context of antibacterial activity, the position of the hydroxyl group is crucial. For example, p-coumaric acid, with a hydroxyl group at the para position, shows higher biological activity than its ortho-isomer, o-coumaric acid. nih.gov This is because the ortho-hydroxyl group can form intramolecular hydrogen bonds, which stabilize the molecule but may limit its reactivity. nih.gov

Studies on other classes of compounds, such as 2(5H)-furanone derivatives, have also shown that the nature of substituents plays a key role in antibacterial efficacy. For these compounds, derivatives with electron-donating groups attached at the 5-position demonstrated higher antibacterial activities than those with electron-withdrawing ones. jmest.org Conversely, the presence of hydrophilic groups like amino and hydroxyl groups was found to reduce antibacterial activity in this specific class of compounds. jmest.org

Molecular Mechanisms of Action

Understanding the molecular mechanisms of action of this compound derivatives is key to comprehending their therapeutic potential. These compounds can influence a variety of cellular processes.

Cinnamic acid and its derivatives are known to exert their biological effects through multiple mechanisms. researchgate.net These include:

Stimulation of insulin (B600854) secretion and improvement of pancreatic β-cell functionality. researchgate.net

Inhibition of hepatic gluconeogenesis. researchgate.net

Enhancement of glucose uptake and insulin signaling pathways. researchgate.net

Delaying carbohydrate digestion and glucose absorption. researchgate.net

Inhibition of protein glycation and insulin fibrillation. researchgate.net

In the context of antibacterial action, some derivatives of other formylated compounds have been designed as inhibitors of peptide deformylase (PDF). nih.gov PDF is a crucial enzyme in bacteria, and its inhibition represents a promising strategy for developing new antibacterial agents, particularly against drug-resistant strains. nih.gov

For antifungal activity, some benzofuran (B130515) derivatives, which share structural similarities with certain cinnamic acid derivatives, are thought to act by mobilizing intracellular calcium. nih.gov This disruption of calcium homeostasis is considered an important aspect of their fungicidal activity. nih.gov

The antioxidant properties of cinnamic acid derivatives, largely attributed to the presence of the vinyl fragment and the phenyl ring, also contribute to their biological effects. nih.gov The presence of hydroxyl or catechol groups on the phenyl ring significantly enhances these antioxidant properties. nih.gov

Enzyme Inhibition (e.g., CYP53A15 in antifungal activity)

The antifungal properties of cinnamic acid derivatives are partly attributed to their ability to inhibit specific fungal enzymes. A key target is CYP53A15, a benzoate (B1203000) 4-hydroxylase from the cytochrome P450 family, which is unique to fungi and plays a role in detoxifying aromatic compounds. nih.govresearchgate.net This enzyme's absence in other eukaryotes makes it a promising target for antifungal drug development. nih.govresearchgate.net

Research has demonstrated that cinnamic acid and several of its derivatives can effectively inhibit the enzymatic activity of CYP53A15 from the sorghum pathogen Cochliobolus lunatus. nih.gov Studies on 42 different derivatives identified at least four that showed significant inhibitory action against this enzyme. nih.gov The presence of an electron-withdrawing group on the phenyl ring of these derivatives, such as a 2-nitro or 4-cyano substitution, has been shown to enhance their antifungal activity. nih.gov One particular derivative exhibited broad-spectrum antifungal activity against C. lunatus, Aspergillus niger, and Pleurotus ostreatus, and also demonstrated the best inhibition of CYP53A15 activity, marking it as a strong candidate for further development. nih.gov

Beyond fungal enzymes, other cinnamic acid derivatives have shown inhibitory effects on different enzyme systems. For instance, caffeic acid ethyl ester was found to be a competitive inhibitor of β-glucuronidase from Escherichia coli (EcGUS), an enzyme linked to gastrointestinal toxicity from certain drugs. nih.gov Additionally, derivatives like caffeic acid, ferulic acid, and isoferulic acid have been identified as potent inhibitors of intestinal maltase and sucrase, suggesting a role in managing postprandial hyperglycemia. nih.gov Dihydroxy cinnamic acid (caffeic acid) has also been shown to inhibit histone deacetylases (HDACs), particularly HDAC2, which is implicated in cancer. nih.gov

Table 1: Enzyme Inhibitory Activity of Cinnamic Acid Derivatives

| Derivative/Compound | Target Enzyme | Type of Inhibition | Finding |

|---|---|---|---|

| Cinnamic acid and derivatives | CYP53A15 | - | Showed high antifungal activity by inhibiting this unique fungal enzyme. nih.govnih.gov |

| Caffeic acid ethyl ester | E. coli β-glucuronidase (EcGUS) | Competitive | Exhibited stronger inhibition than the positive control. nih.gov |

| Caffeic acid, Ferulic acid, Isoferulic acid | Intestinal Maltase & Sucrase | Mixed/Non-competitive | Potent inhibitors, suggesting a role in controlling blood sugar. nih.gov |

Induction of Apoptosis and Cell Cycle Regulation

Cinnamic acid derivatives have been shown to exert cytotoxic effects on various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov These compounds often display selectivity, being more toxic to malignant cells than to normal peripheral blood mononuclear cells. nih.gov

The mechanisms of action can vary depending on the specific derivative and cell line. For example, certain cinnamic acid amides and esters have demonstrated significant cytotoxicity with IC50 values ranging from 42 to 166 µM, with their effectiveness enhanced by electron-withdrawing groups on the aromatic rings. nih.gov Studies on cell cycle distribution indicate that these derivatives inhibit cell growth by inducing cell death. nih.gov

One derivative, dihydroxy cinnamic acid (caffeic acid), was found to induce apoptosis in colon and cervical cancer cells by inhibiting HDACs. nih.gov This inhibition leads to the generation of reactive oxygen species and the arrest of cells in the S and G2/M phases of the cell cycle, ultimately triggering caspase-3 mediated apoptosis. nih.gov In another study, a cinnamamide (B152044) derivative was shown to arrest A549 lung cancer cells in the G1 phase and enhance apoptosis through the regulation of the Bax/Bcl-2 protein ratio. mdpi.com The BCL-2 family of proteins are key regulators of the intrinsic pathway of apoptosis, controlling the life-or-death fate of a cell. nih.govbiosynth.com

Furthermore, conjugates of cinnamic acid derivatives with other molecules, such as thiocolchicine, have been synthesized to create agents with dual mechanisms. These conjugates can induce a G2/M arrest, consistent with the activity of antimicrotubule agents, and also show large sub-G1 peaks indicative of cell death. unimi.it

Table 2: Effects of Cinnamic Acid Derivatives on Apoptosis and Cell Cycle

| Derivative/Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | Cytotoxicity, Induction of cell death | Enhanced by electron-withdrawing groups. nih.gov |

| Dihydroxy cinnamic acid (Caffeic acid) | Colon and cervical cancer cells | Apoptosis, S and G2/M phase arrest | HDAC inhibition, ROS generation, caspase-3 activation. nih.gov |

| Cinnamamide derivative (53f) | A549 (lung cancer) | G1 phase arrest, Apoptosis | Regulation of Bax/Bcl-2 expression. mdpi.com |

Autophagy-Inducing Activity

Autophagy is a cellular process of self-digestion, where the cell degrades and recycles its own components to maintain homeostasis. This process can have dual roles in cancer, either promoting survival or contributing to cell death. Some cinnamic acid derivatives have been found to modulate this pathway.

For instance, certain components of propolis, which include cinnamic acid derivatives, have been shown to possess autophagy-inducing activity. mdpi.com In a study on CWR22Rv1 prostate cancer cells, specific propolis compounds significantly increased the levels of LC3-II, a key marker of autophagosome formation, indicating the induction of autophagy. mdpi.com One of these compounds was found to induce autophagy through a mechanism distinct from the inhibition of lysosomal enzymes. mdpi.com

The induction of autophagy is a complex process that can be initiated by various cellular stresses and signaling pathways. nih.gov It involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. nih.govnih.gov The ability of certain cinnamic acid derivatives to trigger this process adds another layer to their potential anticancer activities, which could be harnessed for therapeutic purposes. For example, autophagy induction is essential for the differentiation of monocytes into macrophages. nih.gov

Interaction with Cellular Pathways (e.g., NO production inhibition, IL-6, TNF-α, IL-1β modulation)

Cinnamic acid derivatives can significantly influence cellular signaling pathways, particularly those involved in inflammation. They have been shown to modulate the production of key inflammatory mediators like nitric oxide (NO) and various cytokines.

Cinnamic acid and its analogues exhibit anti-inflammatory activity by suppressing oxidative stress and modulating enzymes like inducible nitric oxide synthase (iNOS). nih.gov The overproduction of NO by iNOS is a hallmark of inflammatory conditions. mdpi.com A derivative, 2'-hydroxycinnamaldehyde, was found to be a potent inhibitor of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells. nih.gov Its mechanism involves the inhibition of iNOS expression through the suppression of NF-κB activation, a central regulator of inflammatory gene expression. nih.gov

In addition to NO, these derivatives can modulate pro-inflammatory cytokines. mdpi.com Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key players in the inflammatory response. nih.govnih.govbrieflands.commdpi.com Synthetic cinnamic acid derivatives incorporating a nitro group have been evaluated as anti-inflammatory agents. mdpi.com While the direct effect of this compound on these specific cytokines is not detailed in the provided context, the general class of cinnamic acid derivatives shows a clear pattern of inflammatory modulation.

Table 3: Modulation of Inflammatory Pathways by Cinnamic Acid Derivatives

| Derivative/Compound | Pathway/Mediator | Effect | Mechanism |

|---|---|---|---|

| Cinnamic acid and analogues | Inducible Nitric Oxide Synthase (iNOS) | Suppression | Anti-inflammatory and antioxidant effects. nih.gov |

| 2'-Hydroxycinnamaldehyde | Nitric Oxide (NO) Production | Inhibition | Suppression of iNOS expression via NF-κB inhibition. nih.gov |

Antioxidant Mechanisms

The antioxidant activity of cinnamic acid derivatives is a well-documented aspect of their biological profile, contributing significantly to their protective effects against various diseases. mdpi.com This activity stems from their chemical structure, particularly the presence of a phenyl ring and a vinyl group. mdpi.com

The primary mechanism of their antioxidant action is the scavenging of free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and peroxyl radicals, thereby inhibiting processes like lipid peroxidation. nih.govmdpi.comnih.gov The efficiency of this radical scavenging is greatly influenced by the substituents on the phenyl ring. The presence of hydroxyl groups is particularly important; dihydroxy derivatives like caffeic acid show stronger antioxidant activity than monohydroxy derivatives. mdpi.com The number and position of these hydroxyl groups on the aromatic ring directly correlate with the antioxidant capacity. researchgate.net For example, the antioxidant activity of cinnamic acid derivatives increases with the number of hydroxyl groups. researchgate.net

The antioxidant mechanism often involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which is stabilized by the resulting phenoxyl radical. mdpi.com The methoxy groups on the aromatic ring can also enhance antioxidant activity due to their electron-donating (+M) effect, which helps to stabilize the radical. mdpi.com This structure-activity relationship has been observed in various assays, including DPPH, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). nih.govresearchgate.net

Table 4: Antioxidant Properties of Cinnamic Acid Derivatives

| Derivative/Compound | Key Structural Feature | Antioxidant Mechanism/Activity |

|---|---|---|

| Cinnamic acid derivatives | Phenyl ring, vinyl group | Free radical scavenging, inhibition of lipid oxidation. mdpi.com |

| Dihydroxy derivatives (e.g., Caffeic acid) | Two hydroxyl groups | Enhanced ability to neutralize free radicals. mdpi.com |

| Sinapic acid derivatives | Methoxy groups | Increased radical stability and antioxidant activity. mdpi.com |

Applications and Potential in Advanced Materials and Chemical Technologies

Use as a Key Intermediate in Organic Synthesis

2-Formylcinnamic acid is a valuable intermediate in organic synthesis, primarily due to its bifunctional nature which allows for the construction of complex molecular architectures, particularly heterocyclic compounds. rsc.org The presence of an aldehyde and a carboxylic acid group, connected by a propenoic acid linker, offers multiple reactive sites for cyclization and condensation reactions.

Researchers have utilized compounds with similar structures, such as 2-acylbenzoic acids, as versatile synthons for building a wide array of heterocycles including phthalides, isochromanones, isoindolines, and quinolones. rsc.org The reactivity of this compound allows it to be a precursor in similar multi-step syntheses. For example, it is used as a raw material in the synthesis of intermediates for Pabishta. nih.gov

Furthermore, this compound is employed in specialized applications such as the photocatalytic transformation of polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene. acs.org Its structure is also foundational in the synthesis of more complex molecules; for instance, the decarboxylation of o-formylcinnamic acid can lead to the formation of 1-indanone, a key structural motif in many organic compounds. escholarship.org

The strategic use of such intermediates is crucial in streamlining synthetic pathways, often determining the efficiency and selectivity of a reaction mechanism. beilstein-journals.org The ability to participate in various coupling reactions and functional group transformations makes it a key component in a chemist's toolkit for creating novel molecules. beilstein-journals.org

Polymer Chemistry and Material Science Applications

The unique chemical structure of this compound makes it a significant component in polymer chemistry and material science, where it is used to impart specific functionalities to polymers, such as photosensitivity or improved adhesion.

Chitin, one of the most abundant natural polymers, and its deacetylated derivative, chitosan (B1678972), can be chemically modified to enhance their properties for various applications. rsc.orgencyclopedia.pub A method for transforming amine-containing polysaccharides like chitosan into stable, branched-chain derivatives involves reductive amination with aldehydo compounds. rsc.org

This compound is explicitly mentioned as a reactant for creating these derivatives. rsc.org The aldehyde group of this compound reacts with the primary amine groups on the chitosan backbone to form a Schiff base, which is then reduced to a stable secondary amine linkage. This process grafts the cinnamic acid moiety onto the polysaccharide chain, introducing new functionalities.

Table 1: Reductive Amination of Chitosan with Formylcinnamic Acid

| Reactants | Reaction Type | Resulting Linkage | Significance |

|---|

This modification can alter the physical and chemical properties of chitosan, such as its solubility, and allows for the chelation of metals, creating derivatives with potential uses in biomedical applications or as functional materials. rsc.org

The cinnamate (B1238496) group is a well-known photosensitive moiety that can undergo a [2+2] photocycloaddition reaction upon exposure to UV light. rsc.orgnih.gov This reaction forms a cyclobutane (B1203170) ring, effectively crosslinking polymer chains and transforming a thermoplastic material into a thermoset. rsc.org this compound can be incorporated into polymer backbones or as pendant groups to create photocrosslinkable polymers.

This technology is pivotal in developing materials for bioabsorbable medical implants and scaffolds for soft tissue engineering. rsc.org For example, polyesters derivatized with pendant cinnamate groups can be crosslinked without the need for a photoinitiator. rsc.org The kinetics of this photodimerization can be monitored by observing the decrease in the characteristic UV absorbance of the cinnamate group. rsc.org

The resulting crosslinked networks exhibit elastomeric properties and their mechanical characteristics can be tuned by controlling the crosslinking density. rsc.org The photodimerization product, a derivative of truxillic acid, is a naturally occurring compound, which adds to the biocompatibility of these materials. rsc.org

This compound is identified as a compound suitable for the chemical modification of rubbers to improve their physical properties. youtube.com This modification aims to enhance characteristics such as tensile strength, modulus, and resilience, while reducing heat buildup in vulcanized rubber products. The process involves reacting the rubber, typically a diene rubber like polyisoprene or polybutadiene, with this compound in the presence of an acid catalyst. youtube.com

The reaction creates a bond between the polymer chain and the modifying compound. The dual functionality of this compound, with its aldehyde and carboxyl groups, allows it to interact with the rubber backbone. The process is typically carried out in a solvent like benzene (B151609) or toluene (B28343) with a Lewis acid catalyst such as tin tetrachloride (SnCl₄). youtube.com

Table 2: Example of Rubber Modification Conditions

| Component | Role/Type | Example |

|---|---|---|

| Rubber | Diene Rubber | Polyisoprene |

| Modifying Agent | Aromatic Aldehydo Acid | This compound |

| Catalyst | Lewis Acid | Tin Tetrachloride (SnCl₄) |

This modification introduces functional groups into the rubber matrix, which can lead to improved interaction with fillers like carbon black and silica, ultimately enhancing the performance of the final rubber product. youtube.com

Photoelectrochemical Studies of Metalloporphyrins

Porphyrins and metalloporphyrins are extensively studied for their roles in catalysis, sensing, and particularly for their photoelectrochemical properties, which are vital in processes like artificial photosynthesis and hydrogen evolution. youtube.com Functionalizing porphyrins with specific groups can modulate their electronic properties and efficiency. For instance, covalently attaching acid groups can facilitate proton transfer, which is crucial for electrocatalytic reactions. youtube.com

While the functionalization of porphyrins with various aldehydes and carboxylic acids is a known strategy to create tailored photosensitizers and catalysts, scientific literature does not prominently feature specific photoelectrochemical studies involving metalloporphyrins directly conjugated with this compound. Research in this area often focuses on other functional groups or tethering strategies to enhance processes like hydrogen evolution at semiconductor electrodes. For example, studies have investigated the synthesis of electron-rich nickel porphyrins functionalized with perfluorinated alkyl carboxylic acids to act as efficient proton sources for redox reactions. youtube.com However, a direct application or study of a this compound-metalloporphyrin conjugate in a photoelectrochemical context is not well-documented in available research. escholarship.org

Crystal Engineering and Solid-State Reaction Control

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Cinnamic acids and their derivatives are classic subjects in this field, particularly for their ability to undergo topochemical [2+2] photodimerization in the crystalline state. The stereochemistry of the resulting cyclobutane dicarboxylic acid (a truxillic or truxinic acid) is dictated by the packing arrangement of the monomer molecules in the crystal lattice.

Studies on p-formylcinnamic acid (p-FCA), an isomer of this compound, have provided significant insights into this process. p-FCA crystallizes into different polymorphic forms, with the β-form being photoreactive. In the β-form, molecules are stacked plane-to-plane, and the intermolecular distance between the reactive double bonds is suitable for photodimerization upon UV irradiation. This solid-state reaction can proceed with high selectivity and yield, demonstrating effective control over a chemical reaction by manipulating the crystal structure.

The key principle is that the crystal lattice acts as a template, pre-organizing the reactant molecules for a specific reaction pathway that might be inaccessible in solution. This control allows for the synthesis of specific stereoisomers and even crystalline polymers. escholarship.org While the bulk of the research focuses on the para and other isomers, the principles of using noncovalent interactions to guide molecular alignment for solid-state reactions are directly applicable to this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-indanone |

| This compound |

| Anthracene |

| Benzene |

| Carbon black |

| Chitin |

| Chitosan |

| Cinnamic acid |

| Cyclobutane dicarboxylic acid |

| Isocromanones |

| Isoindolines |

| Naphthalene |

| p-formylcinnamic acid |

| Phthalides |

| Polybutadiene |

| Polyisoprene |

| Porphyrin |

| Quinolones |

| Silica |

| Tin tetrachloride |

| Toluene |

| Truxillic acid |

Environmental and Atmospheric Chemistry of 2 Formylcinnamic Acid

Formation in Atmospheric Photooxidation Processes (e.g., Naphthalene-OH Radical Reaction)

2-Formylcinnamic acid is a recognized product formed during the atmospheric photooxidation of naphthalene (B1677914). copernicus.org The primary pathway for its formation is initiated by the gas-phase reaction of naphthalene with hydroxyl (OH) radicals, a dominant oxidant in the troposphere. researchgate.netepa.ie This reaction is the principal atmospheric sink for naphthalene, leading to a cascade of oxidation products and contributing significantly to the formation of secondary organic aerosol (SOA). copernicus.orgacs.org

The reaction mechanism involves the addition of an OH radical to the aromatic ring of naphthalene, forming an OH-naphthalene adduct. copernicus.org The subsequent reactions of this adduct are complex and depend on the concentration of nitrogen oxides (NOx). These reactions can lead to ring-opening products, including 2-formylcinnamaldehyde, which is a key precursor to this compound. copernicus.orgresearchgate.net Further oxidation of 2-formylcinnamaldehyde can then yield this compound. acs.org Studies have identified this compound in smog chamber experiments under various simulated atmospheric conditions. copernicus.orgtandfonline.com For instance, its formation has been observed in the photooxidation of naphthalene under both high-NOx and low-NOx conditions. copernicus.orgresearchgate.net

The table below summarizes key reactants and products in the formation pathway of this compound from naphthalene.

| Precursor/Reactant | Key Intermediates/Products | Formation Condition |

| Naphthalene | OH-naphthalene adduct, 2-Formylcinnamaldehyde | Photooxidation, OH radical reaction researchgate.netcopernicus.org |

| 2-Formylcinnamaldehyde | This compound | Photooxidation acs.org |

Gas/Particle Partitioning in Atmospheric Environments

The physical state of a compound in the atmosphere, whether it exists in the gas or particle phase, dictates its transport, lifetime, and environmental impact. Gas-particle partitioning studies are therefore crucial for understanding the atmospheric behavior of oxidation products.

Research has demonstrated that this compound predominantly resides in the particle phase in atmospheric environments. researchgate.nettandfonline.com Smog chamber studies investigating the products of the naphthalene-OH radical reaction have shown that while its precursor, 2-formylcinnamaldehyde, is distributed roughly evenly between the gas and particulate phases, this compound is found almost exclusively in the particle phase. researchgate.nettandfonline.com This strong partitioning to the aerosol phase is attributed to its low volatility. The presence of carboxylic acid and aldehyde functional groups increases its polarity and potential for hydrogen bonding, which lowers its vapor pressure compared to its precursors.

The partitioning behavior of this compound and related compounds from naphthalene photooxidation is detailed in the interactive table below.

| Compound | Predominant Phase | Reference |

|---|---|---|

| 1,4-Naphthoquinone | Gas Phase | researchgate.net |

| 1-Naphthol | Particle Phase | researchgate.net |

| 2-Naphthol | Particle Phase | researchgate.net |

| Nitronaphthalenes | Particle Phase | researchgate.net |

| 2-Formylcinnamaldehyde | Split between Gas and Particle Phases | researchgate.nettandfonline.com |

| This compound | Almost Exclusively Particle Phase | researchgate.nettandfonline.com |